molecular formula C15H9BrClN3S2 B3258045 2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole CAS No. 299955-41-2

2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

Cat. No. B3258045
CAS RN: 299955-41-2
M. Wt: 410.7 g/mol
InChI Key: HTDWWPFWLJUYFT-UHFFFAOYSA-N
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Description

The compound “2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole” is a complex organic molecule that contains several functional groups, including an imidazo[1,2-a]pyridine ring, a benzo[d]thiazole ring, and a thioether linkage . It’s likely to be used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Similar compounds have been involved in various reactions, including displacement of the halogen atom by the pyridine ring nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds like 3-Bromo-6-chloroimidazo[1,2-a]pyridine have a molecular weight of 231.48 and are solid at room temperature .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a core structure in this compound, have been associated with a broad range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

The synthesis of similar compounds involves the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate . This process could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

These could potentially include pathways related to cell cycle regulation (via CDK inhibition), calcium signaling (via calcium channel blocking), and neurotransmission (via modulation of GABA A receptors) .

Result of Action

Given the range of biological activities associated with imidazo[1,2-a]pyridines, the effects could potentially include altered cell cycle progression, changes in calcium signaling, and modulation of neurotransmission .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the reaction conditions for the synthesis of similar compounds were found to be mild and metal-free , suggesting that the compound might be stable under a variety of conditions.

properties

IUPAC Name

2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3S2/c16-14-11(18-13-6-5-9(17)7-20(13)14)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDWWPFWLJUYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Reactant of Route 2
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Reactant of Route 5
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Reactant of Route 6
2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole

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